2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-25-12-6-7-15(20)14(10-12)18(24)21-16-5-3-2-4-13(16)17-11-23-8-9-26-19(23)22-17/h2-7,10-11H,8-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRAGHFDNDATJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common approach is the reaction of 2-aminothiazoles with α-halocarbonyl compounds, which leads to the formation of the imidazo[2,1-b]thiazole system . The reaction conditions often include heating in the presence of a suitable solvent such as benzene or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation reactions could introduce additional oxygen-containing groups.
Scientific Research Applications
2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or antiviral agent due to its unique structure.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: Study of its reactivity and synthesis of novel derivatives for further exploration.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific biological context and require further research for detailed elucidation.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and synthetic differences between the target compound and its analogues:
Key Observations :
- Heterocyclic Core: The target compound’s dihydroimidazothiazole core (vs.
- Substituent Effects : The 5-methoxy group on the benzamide may enhance solubility compared to halogenated analogues (e.g., chloro/fluoro in ).
- Synthetic Efficiency : Microwave-assisted synthesis (target compound) offers faster reaction times than traditional methods (e.g., uses stepwise coupling).
Reactivity and Functionalization
- Bromine Reactivity : In 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (), the bromine atom is readily substituted by secondary amines. By contrast, the bromine in the target compound’s benzamide moiety is less reactive due to electron-donating methoxy groups, favoring stability over substitution.
- Functionalization Potential: The dihydroimidazothiazole core allows for structural diversification at position 6, as shown in studies of 6-substituted derivatives.
Pharmacological Implications
While direct biological data for the target compound is absent in the provided evidence, structural insights suggest:
- Antimicrobial Potential: Analogues like 6-substituted dihydroimidazothiazoles have been tested against pathogens using NCCLS standards.
- Kinase Inhibition : The benzamide scaffold in and is associated with kinase modulation, implying similar pathways for the target compound.
Biological Activity
2-Bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H18BrN3OS
- Molecular Weight : 428.3 g/mol
- IUPAC Name : 2-bromo-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide
- Structural Features : The compound features a bromine atom, a benzamide group, and an imidazo[2,1-b][1,3]thiazole moiety which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazo[2,1-b]thiazole moiety is known to interact with various enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. The presence of the thiazole ring enhances the ability to disrupt microbial cell walls.
Biological Activity
Research indicates that compounds containing imidazole and thiazole rings exhibit a range of pharmacological effects. The following table summarizes notable activities associated with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(4-methylbenzoyl)-5-methylthiazole | Thiazole ring + benzoyl group | Antimicrobial |
| 4-(5-methylimidazol-4-yl)benzamide | Imidazole ring + benzamide | Anticancer |
| 5-Fluoro-N-(4-pyridinyl)benzamide | Pyridine + benzamide | Antiviral |
Case Studies and Research Findings
- Anticancer Activity : A study explored the anticancer potential of similar compounds in vitro against various cancer cell lines. Results indicated moderate efficacy against kidney cancer cells while showing weaker effects on prostate cancer and colon cancer cell lines .
- Antimicrobial Studies : Research on related nitroimidazothiazoles revealed interesting activity against Chagas disease but limited efficacy against leishmaniasis . This suggests that structural modifications can influence the spectrum of biological activity.
- Mechanistic Insights : Further investigation into the interaction of this compound with signaling pathways has shown potential for inhibiting key proteins involved in tumor growth and metastasis .
Q & A
Q. Optimization Tips :
- Use triethylamine in dichloromethane to improve coupling efficiency .
- Control temperature (<60°C) to minimize side reactions .
- Monitor purity via TLC and column chromatography .
What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Basic
Key methods include:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1710 cm⁻¹, Br-C stretch at ~650 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons appear as singlets (~δ 3.7–3.8 ppm). Aromatic protons show splitting patterns (e.g., doublets at δ 7.0–7.2 ppm for dihydroimidazothiazole) .
- ¹³C NMR : Carbonyl carbons resonate at ~δ 165–170 ppm .
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 456.2) .
How is the antioxidant or biological activity of this compound evaluated in preliminary screens?
Q. Basic
- DPPH Assay : Measures radical scavenging activity. IC₅₀ values <50 µM indicate significant antioxidant potential .
- Antimicrobial Testing : Performed via agar dilution (MIC ≤25 µg/mL suggests activity against S. aureus) .
- Cytotoxicity Assays : Use MTT on cancer cell lines (e.g., IC₅₀ <10 µM in HepG2) .
How does the bromine-methoxy substitution pattern influence structure-activity relationships (SAR)?
Advanced
Comparative SAR studies (see table below) highlight:
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| Bromine at position 2 | Enhances enzyme inhibition | |
| Methoxy at position 5 | Improves solubility and uptake | |
| Dihydroimidazothiazole | Stabilizes π-π stacking with targets |
Key Insight : Bromine increases steric bulk, improving target binding, while methoxy enhances pharmacokinetics .
What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Q. Advanced
- Twinned Crystals : Common due to flexible dihydroimidazothiazole. Use SHELXL for twin refinement (HKLF5 format) .
- Hydrogen Bonding : Intermolecular N–H···N bonds stabilize packing (e.g., distance ~2.8 Å) .
- Disorder : Resolve using PART and SUMP instructions in SHELX .
How can contradictory biological data (e.g., varying IC₅₀ values) be systematically analyzed?
Q. Advanced
- Dose-Response Curves : Validate via triplicate experiments (SD <15%) .
- Target Selectivity : Compare activity across isoforms (e.g., kinase vs. protease inhibition) .
- Computational Docking : Use AutoDock Vina to predict binding modes (RMSD <2.0 Å vs. crystal structures) .
What strategies enhance the compound’s metabolic stability without compromising activity?
Q. Advanced
- Isotere Replacement : Swap methoxy with trifluoromethoxy to reduce CYP450 oxidation .
- Prodrug Design : Introduce acetyl groups at the phenyl ring for controlled release .
- LogP Optimization : Adjust via QSAR models (target LogP ~2.5–3.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
